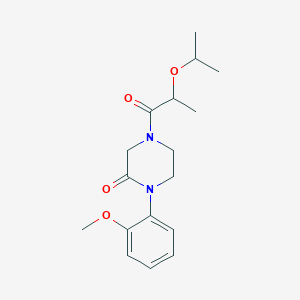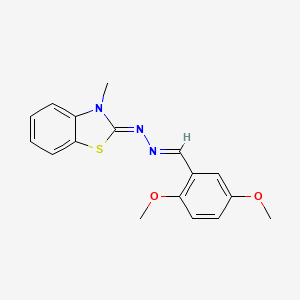![molecular formula C12H12ClN3O3S2 B5603033 N-(5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5603033.png)
N-(5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)acetamide, commonly known as CES, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to exhibit a range of pharmacological activities that make it a promising candidate for the development of novel drugs.
Aplicaciones Científicas De Investigación
Antiviral Activity
One study focused on the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, starting from 4-chlorobenzoic acid. These compounds were evaluated for their antiviral properties, specifically against the tobacco mosaic virus. The research found that certain derivatives exhibited antiviral activity, suggesting potential applications in designing new antiviral agents (Chen et al., 2010).
Antibacterial and Anti-enzymatic Potential
Another study synthesized a series of N-substituted derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide, evaluating them for their antibacterial and anti-enzymatic activities. This research highlighted the potential of such compounds to inhibit certain gram-negative and gram-positive bacterial strains, contributing to the development of new antibacterial agents (Nafeesa et al., 2017).
Glutaminase Inhibition for Cancer Therapy
Further investigation into the derivatives of 1,3,4-thiadiazole sulfonamides led to the identification of potent inhibitors of kidney-type glutaminase (GLS), a target for cancer therapy. The study synthesized analogs of Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), revealing compounds with similar potency to BPTES but improved solubility, highlighting their therapeutic potential against cancer (Shukla et al., 2012).
Antimicrobial Agents
Research into the synthesis and characterization of new quinazolines as potential antimicrobial agents also touches upon derivatives related to N-(5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)acetamide. These studies contribute to the understanding of how variations in the molecular structure can impact antimicrobial efficacy, potentially leading to the development of novel antimicrobial compounds (Desai et al., 2007).
Antiproliferative Agents
Sulfonamides, including those derived from or related to the chemical compound , have been synthesized and evaluated for their antiproliferative activities. This line of research aims at discovering new therapeutic agents capable of inhibiting tumor growth, with some derivatives showing promise as effective antiproliferative agents (El-Gilil, 2019).
Propiedades
IUPAC Name |
N-[5-[2-(4-chlorophenyl)sulfonylethyl]-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O3S2/c1-8(17)14-12-16-15-11(20-12)6-7-21(18,19)10-4-2-9(13)3-5-10/h2-5H,6-7H2,1H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIXOQPBTJZNKOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)CCS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2-furyl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5602960.png)
![2-[({5-[1-(cyclohexylcarbonyl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)(methyl)amino]ethanol](/img/structure/B5602966.png)
![2-[1-phenyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]-2-propanol](/img/structure/B5602967.png)
![3-(4-fluorophenyl)imidazo[1,5-a]pyridine](/img/structure/B5602970.png)
![2-[5-(4-ethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5602991.png)
![N-{4-[acetyl(methyl)amino]phenyl}-5-chloro-2-methoxybenzamide](/img/structure/B5602993.png)


![N-[(1-methyl-1H-benzimidazol-2-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5603005.png)
![1-phenyl-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)ethanone](/img/structure/B5603017.png)
![5-tert-butyl-4-{[4-(2-methoxyphenyl)-3-oxo-1-piperazinyl]methyl}-2-furamide](/img/structure/B5603021.png)
![1-[(4-isopropyl-1,2,3-thiadiazol-5-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5603034.png)

![(1S*,5R*)-6-(cyclopropylmethyl)-3-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5603046.png)